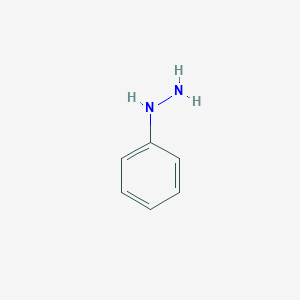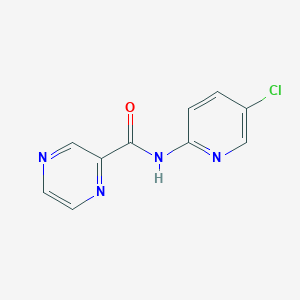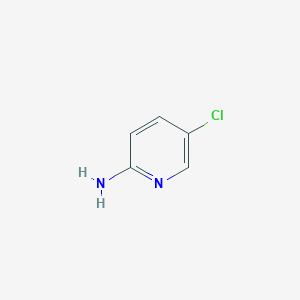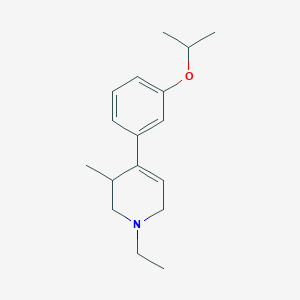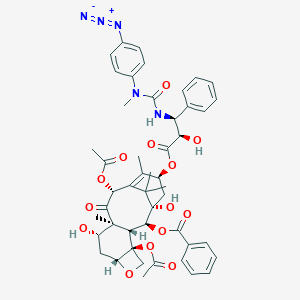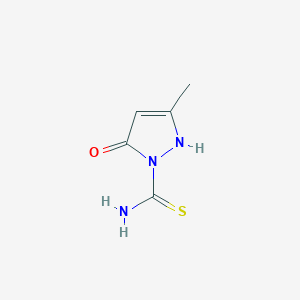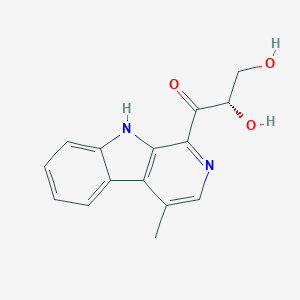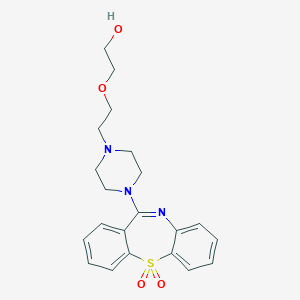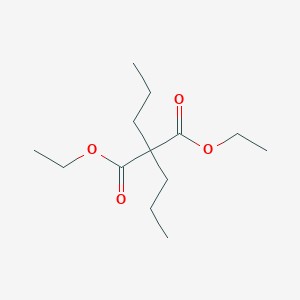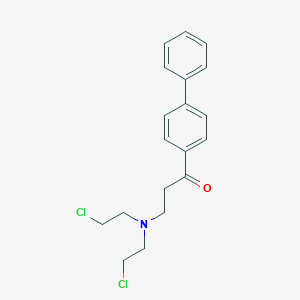
4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl, also known as DAB, is a chemical compound that has been extensively studied for its potential use in cancer treatment. DAB belongs to a class of compounds known as DNA alkylating agents, which are capable of binding to DNA and disrupting its normal function.
Wirkmechanismus
4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl works by binding to the DNA in cancer cells and disrupting its normal function. This leads to the formation of DNA adducts, which are abnormal structures that can cause cell death. 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl is also capable of inducing apoptosis, or programmed cell death, in cancer cells. This makes 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl a promising candidate for cancer treatment, as it has the potential to selectively target cancer cells while leaving healthy cells unharmed.
Biochemische Und Physiologische Effekte
4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl has also been shown to induce apoptosis in cancer cells, leading to cell death. In addition, 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl has been shown to have anti-angiogenic effects, meaning it can prevent the formation of new blood vessels in tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a promising candidate for cancer treatment. However, there are also some limitations to using 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl in lab experiments. For example, 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl is a highly toxic compound and must be handled with care. In addition, the synthesis of 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl can be challenging and time-consuming, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl. One area of research is focused on improving the synthesis method of 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl to increase its yield and purity. Another area of research is focused on developing new formulations of 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl that can be more easily administered to patients. Additionally, researchers are exploring the potential of combining 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl with other cancer treatments, such as chemotherapy and radiation therapy, to enhance its effectiveness. Finally, researchers are also exploring the potential of using 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl in combination with immunotherapy to enhance the immune system's ability to fight cancer.
Synthesemethoden
The synthesis of 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl involves the reaction of 4-bromobiphenyl with 3-(2-chloroethyl)aminopropionitrile in the presence of a palladium catalyst. This reaction results in the formation of 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl, which is then purified through a series of chromatography steps. The yield of this synthesis method is typically around 60%.
Wissenschaftliche Forschungsanwendungen
4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer. 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl works by binding to DNA and disrupting its normal function, leading to cell death. This makes 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl a promising candidate for cancer treatment, as it has the potential to selectively target cancer cells while leaving healthy cells unharmed.
Eigenschaften
CAS-Nummer |
142058-12-6 |
|---|---|
Produktname |
4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl |
Molekularformel |
C19H21Cl2NO |
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
3-[bis(2-chloroethyl)amino]-1-(4-phenylphenyl)propan-1-one |
InChI |
InChI=1S/C19H21Cl2NO/c20-11-14-22(15-12-21)13-10-19(23)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-9H,10-15H2 |
InChI-Schlüssel |
IXHADCPJRQNDGG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCN(CCCl)CCCl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCN(CCCl)CCCl |
Andere CAS-Nummern |
142058-12-6 |
Synonyme |
4-(3'-di(2-chloroethyl)aminopropionyl)biphenyl 4-(3'-di(2-chloroethyl)aminopropionyl)biphenyl hydrochloride toxin 5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



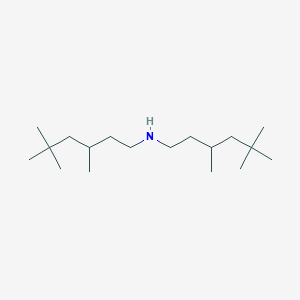
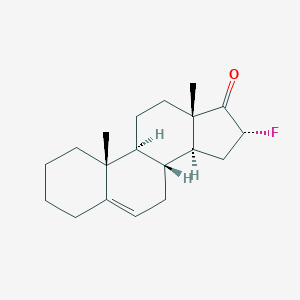
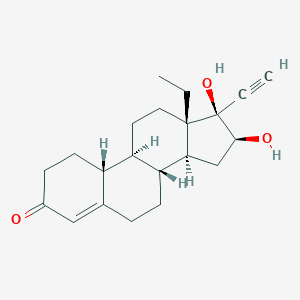
![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine](/img/structure/B124110.png)
![7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B124112.png)
